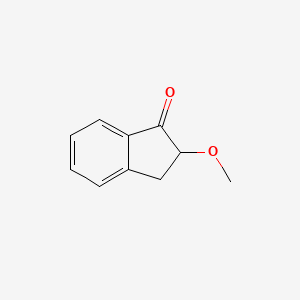

Methoxy indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy indanone refers to a class of organic compounds derived from the indanone core structure (a bicyclic system comprising a benzene ring fused to a ketone-containing cyclopentane ring) substituted with one or more methoxy (-OCH₃) groups. These compounds are synthesized via condensation reactions of substituted benzaldehydes with indanone precursors under acidic or basic conditions, followed by purification via techniques such as recrystallization, chromatography, and spectroscopic characterization (¹H/¹³C NMR, HRMS) . For example, 2-benzylidene-1-indanone derivatives with methoxy substituents (e.g., 4-methoxy, 5-methoxy) are synthesized using 3- or 4-hydroxybenzaldehyde precursors in acetic acid or HCl-mediated reactions .

Methoxy indanones exhibit diverse applications:

- Medicinal Chemistry: They serve as scaffolds for anticancer agents (e.g., tubulin polymerization inhibitors) and COX-2 inhibitors, with methoxy groups enhancing target binding via hydrogen bonding .

- Organic Synthesis: They act as intermediates for fluorinated naphthols, indolizidines, and quinoline derivatives .

- Material Science: Derivatives like 6-methoxy-1-indanone are studied for their thermodynamic stability and energetic contributions in biomass degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methoxy-substituted indanones, and how can their purity be validated?

- Methodological Answer : The solvent-free Claisen–Schmidt condensation is a green chemistry approach for synthesizing methoxy indanone derivatives (e.g., (E)-2-(3,5-dimethoxybenzylidene)indan-1-one). This method minimizes toxic waste and simplifies product isolation . Post-synthesis, purity can be validated via X-ray crystallography (using SHELX software for refinement ) and techniques like HPLC or NMR. Recrystallization in ethanol yields ~56% purity, with structural deviations (e.g., methoxy group planarity) quantified using crystallographic data .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 2.54° between indanone and benzene rings in (E)-2-(3,5-dimethoxybenzylidene)indan-1-one ).

- NMR : Assign methoxy proton signals (δ ~3.8–4.0 ppm) and confirm substitution patterns.

- DFT calculations : Validate experimental geometries and electronic properties .

Q. How can methoxy indanones be utilized in kinetic studies of biocatalyzed reactions?

- Methodological Answer : Methoxy indanones serve as substrates to study substituent effects on reaction kinetics. For example, monitor oxidation rates using UV-Vis spectroscopy or HPLC, comparing methoxy vs. methyl substituents. The electron-donating methoxy group alters activation barriers, which can be correlated with Hammett parameters .

Advanced Research Questions

Q. How do computational and experimental enthalpy values compare for methoxy-substituted indanones, and what do these discrepancies imply?

- Methodological Answer : Enthalpic differences (ΔfHm(g)) between computational (DFT) and experimental data arise from approximations in solvation models or vibrational contributions. For example, methoxy groups in 1-indanone show deviations of ~5–10 kJ/mol compared to benzene derivatives. Calibrate computational methods using high-resolution calorimetry data to improve predictive accuracy .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for methoxy indanones in pharmacological studies?

- Methodological Answer : SAR inconsistencies often stem from substituent positioning (e.g., 4- vs. 5-methoxy). Address this by:

Synthesizing positional isomers (e.g., 4-, 5-, 6-methoxy indanones ).

Performing molecular docking (e.g., ACE2/Mpro inhibition assays ) to map binding interactions.

Validating with in vitro assays (e.g., IC50 measurements under standardized pH/temperature conditions).

Q. How do π-stacking interactions in this compound crystals influence their supramolecular assembly?

- Methodological Answer : X-ray data reveal π-stacking distances (e.g., 3.4–3.8 Å) along the b-axis in (E)-2-(3,5-dimethoxybenzylidene)indan-1-one crystals. Quantify stacking energy via DFT-D3 dispersion corrections and correlate with solubility/melting points. These interactions are critical for designing crystalline materials with tailored mechanical properties .

Q. What role does substituent position play in modulating the thermodynamic stability of methoxy indanones?

- Methodological Answer : Compare enthalpic increments (ΔΔfH) for methoxy substitution in 1-indanone vs. benzene/anthracene. For example, methoxy groups in 1-indanone reduce stability by ~15 kJ/mol due to ring strain, while benzene derivatives show minimal effects. Use thermogravimetric analysis (TGA) and DSC to validate computational predictions .

Q. Key Methodological Recommendations

- Synthesis : Prioritize solvent-free or green chemistry routes to enhance sustainability .

- Characterization : Combine crystallography (SHELX-refined ) with DFT for robust structural validation.

- Computational Modeling : Calibrate enthalpy predictions using experimental TGA/DSC data .

- Pharmacological Testing : Use isomer libraries and docking studies to resolve SAR ambiguities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl-Substituted Indanones

Methyl groups (-CH₃) and methoxy groups (-OCH₃) differ significantly in their electronic and steric effects:

- Thermodynamic Stability: Methyl-substituted indanones (e.g., 2-methyl-1-indanone) exhibit lower enthalpies of formation (ΔfH°(g) = −215.3 kJ·mol⁻¹) compared to methoxy-substituted analogues (e.g., 4-methoxy-1-indanone, ΔfH°(g) = −317.5 kJ·mol⁻¹), indicating greater stabilization via resonance and dipole interactions in methoxy derivatives .

- Conformational Flexibility: Methoxy groups introduce steric hindrance and rotational barriers. For example, 5,6-dimethoxy-1-indanone adopts four stable conformers, while methylated analogues like 6-methyl-1-indanone show fewer conformational states .

Chalcones and Arylidene Indanones

Chalcones (α,β-unsaturated ketones) and arylidene indanones share structural similarities but differ in bioactivity:

- Anticancer Activity: Methoxy-substituted arylidene indanones (e.g., compound 19b) inhibit tubulin polymerization (IC₅₀ = 0.010 µM against MCF-7 breast cancer cells), outperforming chalcones (e.g., 19e, IC₅₀ = 30 nM for NO inhibition) in target specificity .

- Selectivity: Methoxy groups in indanones enhance binding to colchicine sites on tubulin, whereas chalcones with trimethoxy benzene moieties show broader but less selective activity .

Anticancer Potency

Methoxy indanones demonstrate superior cytotoxicity and selectivity compared to non-methoxy analogues. For instance, replacing methoxy with chlorine in COX-2 inhibitors reduces activity by 50%, highlighting the critical role of hydrogen bonding via the methoxy oxygen .

Neuroprotective Effects

Methoxy-substituted xanthones (e.g., 1,5,8-trihydroxy-3-methoxy-xanthone) reduce oxidative stress in cerebral ischemia-reperfusion models by elevating SOD and GSH-Px activity (p < 0.05 vs. model group), whereas non-methoxy xanthones show weaker effects .

Thermodynamic and Energetic Properties

Methoxy groups contribute greater enthalpic stabilization (−179.4 kJ·mol⁻¹) than methyl groups (−116.9 kJ·mol⁻¹) when substituted into aromatic systems .

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O2/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9H,6H2,1H3 |

InChI Key |

WFKQFRZHHKCZFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.